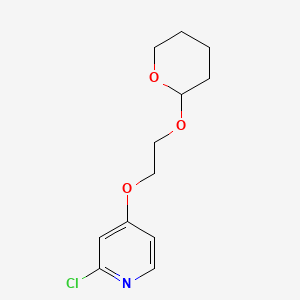
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine is an organic compound that features a pyridine ring substituted with a chloro group and a tetrahydropyran-2-yloxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine typically involves the reaction of 2-chloro-4-hydroxypyridine with tetrahydro-2H-pyran-2-yl-oxyethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The tetrahydropyran ring can be oxidized to form corresponding lactones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of lactones.
Reduction: Formation of piperidine derivatives.
科学的研究の応用
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a bioactive compound.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine involves its interaction with specific molecular targets. The chloro group and the tetrahydropyran moiety contribute to its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-Chloro-4-hydroxypyridine: Lacks the tetrahydropyran-2-yloxyethoxy group, making it less versatile in certain reactions.
4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine is unique due to the presence of both the chloro group and the tetrahydropyran-2-yloxyethoxy group
特性
分子式 |
C12H16ClNO3 |
|---|---|
分子量 |
257.71 g/mol |
IUPAC名 |
2-chloro-4-[2-(oxan-2-yloxy)ethoxy]pyridine |
InChI |
InChI=1S/C12H16ClNO3/c13-11-9-10(4-5-14-11)15-7-8-17-12-3-1-2-6-16-12/h4-5,9,12H,1-3,6-8H2 |
InChIキー |
UQXPZGPSHXXLMP-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCOC2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


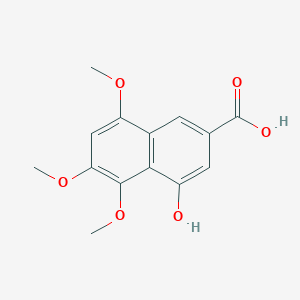
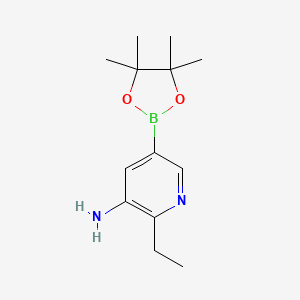
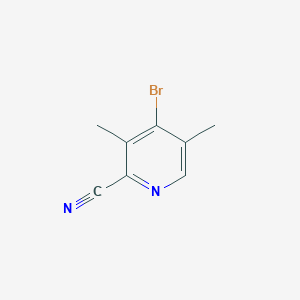

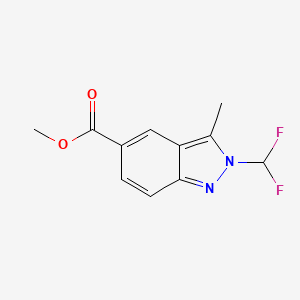
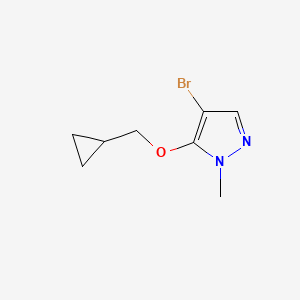

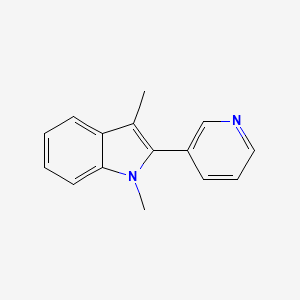
![Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13935526.png)
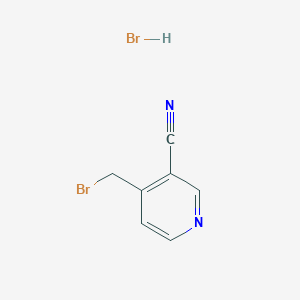
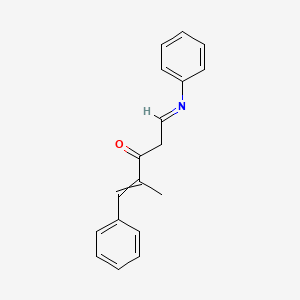
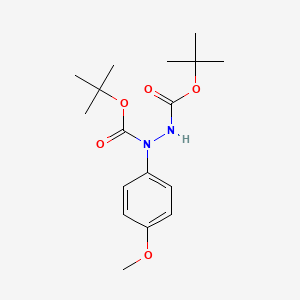
![2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935545.png)

